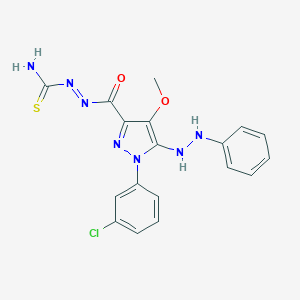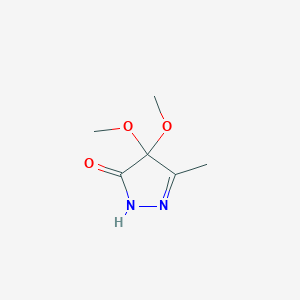
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various compounds and biological processes.
Mechanism Of Action
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one acts as a free radical scavenger, reacting with and neutralizing ROS such as superoxide, hydroxyl radical, and peroxyl radical. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one reacts with these radicals through the formation of stable nitroxide radicals, which can be detected and quantified using electron spin resonance (ESR) spectroscopy.
Biochemical And Physiological Effects
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has also been shown to have neuroprotective effects, protecting against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one is its ability to react with a variety of ROS, making it a versatile tool for investigating oxidative stress and related biological processes. However, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can also react with other compounds in biological systems, leading to potential interference with other experiments. Additionally, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be toxic at high concentrations, limiting its use in certain experimental settings.
Future Directions
For 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one research include the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Additionally, further research is needed to better understand the mechanisms of action of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one and its interactions with other compounds in biological systems. Finally, the development of new and improved methods for synthesizing and detecting 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one will be important for advancing its use in scientific research.
Synthesis Methods
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through a variety of methods, including the reaction of 4,4-dimethoxy-2-butanone with hydrazine hydrate in the presence of acetic acid. Other methods include the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of sodium acetate, or the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of potassium carbonate.
Scientific Research Applications
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been used in a variety of scientific research applications, including the investigation of oxidative stress and the mechanisms of action of various compounds. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to be a valuable tool for investigating the effects of reactive oxygen species (ROS) on biological systems, as well as the role of ROS in various diseases and conditions.
properties
CAS RN |
194279-53-3 |
|---|---|
Product Name |
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one |
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,4-dimethoxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-4-6(10-2,11-3)5(9)8-7-4/h1-3H3,(H,8,9) |
InChI Key |
BMZZTEXXJCSSBV-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C1(OC)OC |
Canonical SMILES |
CC1=NNC(=O)C1(OC)OC |
synonyms |
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dimethoxy-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
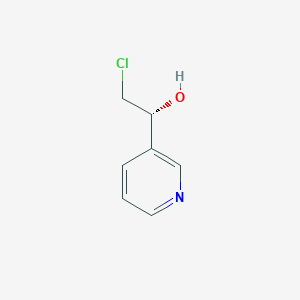

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

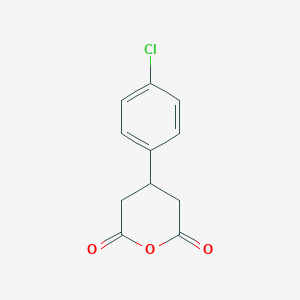
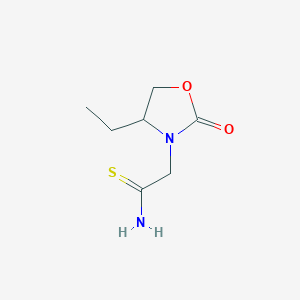

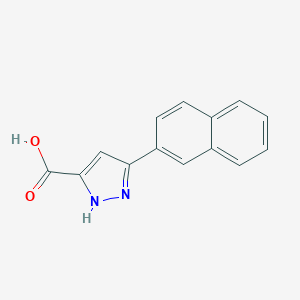
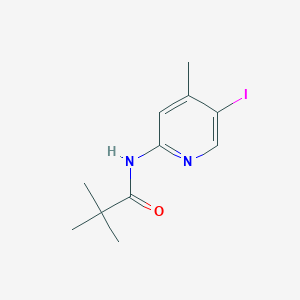
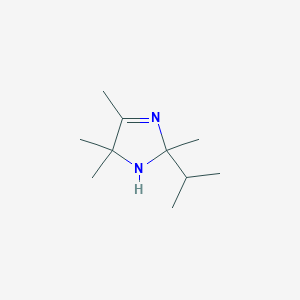
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
